molecular formula C13H12ClN3 B14706026 N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide CAS No. 23564-67-2

N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide

Katalognummer: B14706026
CAS-Nummer: 23564-67-2
Molekulargewicht: 245.71 g/mol
InChI-Schlüssel: NUNHPHHBQUMIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3-chloro-4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide typically involves the reaction of 3-chloro-4-methylaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chloro and a methyl group on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

23564-67-2

Molekularformel

C13H12ClN3

Molekulargewicht

245.71 g/mol

IUPAC-Name

N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C13H12ClN3/c1-9-2-3-11(8-12(9)14)17-13(15)10-4-6-16-7-5-10/h2-8H,1H3,(H2,15,17)

InChI-Schlüssel

NUNHPHHBQUMIGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=C(C2=CC=NC=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.